4-(1,3-Dithiolan-2-yl)-2-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S2/c1-12-9-6-7(2-3-8(9)11)10-13-4-5-14-10/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTIOHSDTHZCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2SCCS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368783 | |
| Record name | 4-(1,3-dithiolan-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22068-62-8 | |
| Record name | 4-(1,3-dithiolan-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1,3 Dithiolan 2 Yl 2 Methoxyphenol
Retrosynthetic Analysis of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol
A retrosynthetic analysis of the target molecule provides the most logical and direct pathway for its synthesis. The primary disconnection occurs at the two carbon-sulfur bonds of the 1,3-dithiolane (B1216140) ring. This bond cleavage, a standard procedure for thioacetals, reveals two key precursor molecules.
Precursor 1: The aromatic core, 4-hydroxy-3-methoxybenzaldehyde, commonly known as vanillin (B372448) .
Precursor 2: The sulfur-containing reagent, 1,2-ethanedithiol (B43112) .
This analysis indicates that the forward synthesis involves a direct condensation reaction between vanillin and 1,2-ethanedithiol. This thioacetalization reaction is a well-established transformation in organic chemistry for the protection of carbonyl functional groups. tandfonline.com
Exploration of Classical and Modern Synthetic Routes to the 1,3-Dithiolane Scaffold
The formation of the 1,3-dithiolane ring is a widely studied reaction, with numerous methods developed over the years. tandfonline.com
Classical Routes: Historically, the synthesis of 1,3-dithiolanes and their six-membered ring counterparts, 1,3-dithianes, involves the condensation of a carbonyl compound with the corresponding dithiol in the presence of a strong Brønsted or Lewis acid catalyst. organic-chemistry.org Common catalysts in these classical approaches include hydrogen chloride (HCl), p-toluenesulfonic acid (p-TsOH), and boron trifluoride etherate (BF₃·OEt₂). While effective, these methods often require harsh reaction conditions, long reaction times, and can lack chemoselectivity with sensitive substrates.
Modern Routes: Contemporary synthetic chemistry has focused on developing milder, more efficient, and highly selective catalysts for dithioacetalization. tandfonline.com These modern routes often feature improved yields, shorter reaction times, and more environmentally friendly conditions. A variety of catalytic systems have been reported, demonstrating the breadth of modern synthetic tools. organic-chemistry.orgchemicalbook.com
Table 1: Comparison of Catalysts for 1,3-Dithiolane Synthesis
| Catalyst Type | Specific Example(s) | Typical Conditions | Advantages |
| Lewis Acids | Yttrium triflate, Praseodymium triflate, Hafnium triflate organic-chemistry.org | Catalytic amount, often solvent-free or in organic solvents | High chemoselectivity for aldehydes, mild conditions, recyclable catalysts organic-chemistry.orgchemicalbook.com |
| Solid Acids | Perchloric acid on silica gel (HClO₄-SiO₂) organic-chemistry.org | Catalytic amount, solvent-free, room temperature | High efficiency, reusability of catalyst, simple workup organic-chemistry.org |
| Halogens | Iodine (I₂) organic-chemistry.org | Catalytic amount, mild conditions | Cost-effective, effective for aldehydes and ketones organic-chemistry.org |
| Heteropoly Acids | Tungstophosphoric acid (H₃PW₁₂O₄₀) organic-chemistry.org | Catalytic amount, solvent-free | High selectivity, effective for sterically hindered compounds organic-chemistry.org |
| Ionic Liquids | Brønsted acidic ionic liquids organic-chemistry.orgchemicalbook.com | Catalytic amount, mild conditions | Recyclable, stable, good yields organic-chemistry.orgchemicalbook.com |
Strategies for Regioselective Functionalization of the Guaiacol (B22219) Core
The starting material for the synthesis, vanillin, is itself a functionalized guaiacol (2-methoxyphenol) core. The regioselective introduction of the formyl (-CHO) group at the C4 position (para to the hydroxyl group) of the guaiacol ring is a critical aspect of its own synthesis from simpler precursors.
The guaiacol motif is a core unit of the bio-abundant polymer lignin, making it a valuable green platform chemical. nih.gov The major commercial route for synthesizing vanillin involves the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation. chinakxjy.com Another significant industrial process begins with eugenol (B1671780), which is first isomerized to isoeugenol and then oxidized to vanillin. chinakxjy.com
From a synthetic chemistry perspective, the regioselectivity is governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are both ortho-, para-directing and activating. The hydroxyl group is a more powerful activating group than the methoxy group, and substitution occurs preferentially at the position para to the hydroxyl group, which is vacant and less sterically hindered, leading to the desired 4-substituted product.
Catalytic Approaches in the Formation of this compound
The specific synthesis of this compound from vanillin requires a catalyst that is both efficient and highly chemoselective. The catalyst must activate the aldehyde for nucleophilic attack by 1,2-ethanedithiol without promoting side reactions involving the phenolic hydroxyl group.
Many modern catalysts are celebrated for their ability to chemoselectively protect aldehydes in the presence of other functional groups, including ketones and phenols. organic-chemistry.org
Praseodymium triflate and yttrium triflate are efficient and recyclable catalysts for the chemoselective protection of aldehydes. organic-chemistry.orgchemicalbook.com
**Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) has been identified as an extremely efficient and reusable catalyst for this transformation under solvent-free conditions at room temperature. organic-chemistry.org
Iodine in catalytic amounts provides a mild and effective method for the thioacetalization of aldehydes and ketones. organic-chemistry.org
Brønsted acidic ionic liquids have also been employed to catalyze the mild and chemoselective thioacetalization of various aldehydes, affording 1,3-dithianes in very good yields and short reaction times, a principle directly applicable to dithiolane synthesis. organic-chemistry.orgchemicalbook.com
The choice of catalyst depends on factors such as cost, availability, desired reaction conditions (e.g., temperature, solvent), and ease of workup.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and waste. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Selection and Loading: As discussed, a range of catalysts can be used. Optimization involves screening different catalysts to find the one that provides the highest yield and selectivity. Using the lowest possible catalyst loading is desirable for both cost and environmental reasons.
Solvent System: A significant advancement in dithiolane synthesis is the use of solvent-free conditions. organic-chemistry.orgchemicalbook.com This approach often leads to faster reactions, simplified purification (e.g., direct filtration of a solid catalyst), and reduced environmental impact. organic-chemistry.org When a solvent is necessary, its polarity must be chosen to ensure solubility of all reactants.
Temperature: Many modern catalytic systems allow the reaction to proceed efficiently at room temperature, which reduces energy consumption and minimizes the formation of thermal degradation byproducts. organic-chemistry.org
Reaction Time: The reaction progress should be monitored (e.g., by Thin Layer Chromatography or Gas Chromatography) to determine the optimal time for completion, avoiding prolonged reaction times that could lead to side product formation.
Table 2: Hypothetical Optimization Data for Vanillin Thioacetalization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (10) | Toluene | 110 (reflux) | 12 | 75 |
| 2 | I₂ (5) | Dichloromethane | 25 | 4 | 88 |
| 3 | Y(OTf)₃ (1) | Dichloromethane | 25 | 2 | 92 |
| 4 | HClO₄-SiO₂ (cat.) | Solvent-free | 25 | 0.5 | 95 |
| 5 | Pr(OTf)₃ (1) | Solvent-free | 25 | 1 | 94 |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be evaluated through the lens of the twelve principles of green chemistry. nih.gov
Waste Prevention: High-yield reactions catalyzed by efficient systems minimize waste.
Atom Economy: The thioacetalization is a condensation reaction where a molecule of water is the only byproduct, leading to a high atom economy.
Less Hazardous Chemical Syntheses: Modern methods avoid highly toxic reagents and solvents. Vanillin and 1,2-ethanedithiol are the primary inputs.
Designing Safer Chemicals: The product itself is often an intermediate, and its toxicological profile would need separate evaluation.
Safer Solvents and Auxiliaries: The development of solvent-free protocols is a major green advancement in this synthesis. organic-chemistry.org
Design for Energy Efficiency: Performing the reaction at ambient temperature significantly reduces energy consumption compared to classical methods requiring heating. organic-chemistry.org
Use of Renewable Feedstocks: Vanillin is readily available from renewable resources like lignin, a byproduct of the paper industry, and eugenol from clove oil. nih.govchinakxjy.comnih.gov This aligns perfectly with green chemistry principles.
Catalysis: The shift from stoichiometric acid promoters to catalytic amounts of reusable or highly efficient catalysts is a cornerstone of the green approach to this synthesis. tandfonline.comorganic-chemistry.org
Design for Degradation: The dithiolane group is designed to be cleaved under specific conditions, meaning it can be removed when no longer needed.
Real-time Analysis for Pollution Prevention: Standard chromatographic techniques can be used to monitor the reaction to prevent byproduct formation.
Inherently Safer Chemistry for Accident Prevention: Using stable, non-volatile catalysts and solvent-free conditions at ambient temperature reduces the risks of accidents.
A novel, photocatalyst-free, visible-light-mediated dithioacetalization of aldehydes has also been developed, representing an environmentally benign approach that proceeds under aerobic conditions at room temperature. rsc.org
Scalability of Synthetic Protocols for this compound
Transitioning a synthetic protocol from the laboratory bench to an industrial scale introduces several challenges that must be addressed for a robust and economical process. nih.gov
Catalyst Cost and Reusability: For large-scale production, the cost of the catalyst is a significant factor. Catalysts based on expensive metals like scandium or praseodymium may be less viable unless they exhibit extremely high activity and can be efficiently recovered and reused. organic-chemistry.orgchemicalbook.com Heterogeneous catalysts like HClO₄-SiO₂ are advantageous as they can be easily removed by filtration. organic-chemistry.org
Heat Transfer: Thioacetalization reactions are typically exothermic. On a large scale, efficient heat management is critical to maintain the optimal reaction temperature and prevent thermal runaways.
Reagent Handling: 1,2-ethanedithiol has a powerful and unpleasant odor. Large-scale operations require specialized enclosed systems and scrubbers to manage the stench and ensure worker safety.
Workup and Purification: Laboratory-scale purification methods like column chromatography are generally not feasible for industrial production. The ideal scalable process would yield a product of high purity that can be isolated by simple filtration, crystallization, or distillation. Solvent-free reactions that use a filterable catalyst are highly desirable from this perspective. organic-chemistry.org
Process Efficiency: One-pot procedures that minimize intermediate handling and purification steps are generally more scalable and cost-effective.
The robustness and high yields achieved with many modern catalytic systems, particularly those that operate under solvent-free conditions at room temperature, suggest that the synthesis of this compound is highly amenable to scalable production. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of 4 1,3 Dithiolan 2 Yl 2 Methoxyphenol
High-Resolution Mass Spectrometry for Molecular Formula Confirmation of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be confidently established.
For this compound, the expected molecular formula is C₁₀H₁₂O₂S₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. An experimental HRMS analysis, likely employing techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield an observed m/z value for the protonated molecule [M+H]⁺ or other adducts that closely matches the theoretical calculation, thereby confirming the molecular formula.
Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₀H₁₂O₂S₂
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 229.03516 |
| [M+Na]⁺ | 251.01710 |
| [M-H]⁻ | 227.02060 |
| [M]⁺ | 228.02733 |
Data is based on theoretical calculations and awaits experimental verification. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides information on the chemical environment of each nucleus, their connectivity, and spatial relationships.
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
The ¹H NMR spectrum of this compound would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and coupling patterns (revealing adjacent protons). The ¹³C NMR spectrum would similarly reveal the number of unique carbon atoms and their chemical environments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic -OH | Variable | - |
| Aromatic-H | ~6.8-7.0 | - |
| Dithiolane CH | ~5.6 | ~55 |
| Methoxy (B1213986) -OCH₃ | ~3.9 | ~56 |
| Dithiolane -CH₂- | ~3.3-3.4 | ~40 |
| Aromatic C-O | - | ~146 |
| Aromatic C-OCH₃ | - | ~147 |
| Aromatic C-CH | - | ~110-120 |
| Aromatic C-C(dithiolane) | - | ~135 |
Note: These are estimated values. Actual experimental data is required for definitive assignment.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, showing the correlation between adjacent protons on the aromatic ring and within the dithiolane ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be useful in determining the preferred conformation of the dithiolane ring relative to the phenol (B47542) ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol and methoxy ether would also produce strong signals.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for identifying the C-S bonds of the dithiolane ring, which typically give rise to distinct signals in the 600-800 cm⁻¹ region. The aromatic ring vibrations would also be prominent.
Table 3: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenol O-H | Stretch, broad | 3200-3600 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2950 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-O | Stretch | 1000-1300 |
| C-S | Stretch | 600-800 |
These are general ranges and require experimental spectra for precise assignment.
Single Crystal X-Ray Diffraction for Absolute Configuration and Conformation of this compound
The definitive, three-dimensional structure of a molecule in the solid state can be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles. It would reveal the conformation of the five-membered dithiolane ring (which is typically an envelope or twist conformation) and its orientation relative to the planar phenol ring. If a suitable single crystal can be grown, this method would provide an unambiguous structural proof.
Chiroptical Spectroscopy (ECD, ORD) for Stereochemical Characterization (if applicable)
The molecule this compound is achiral as it possesses a plane of symmetry. Therefore, it would not exhibit optical activity, and techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would not be applicable for its stereochemical characterization.
Mechanistic Investigations Involving 4 1,3 Dithiolan 2 Yl 2 Methoxyphenol
Reaction Mechanism Studies of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol Formation
The formation of this compound is a specific example of dithioacetalization, a common protective reaction for aldehydes and ketones in organic synthesis. The reaction involves the condensation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with 1,2-ethanedithiol (B43112). This process is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org
The generally accepted mechanism proceeds through the following key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of vanillin, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,2-ethanedithiol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate. wikipedia.org
Proton Transfer and Elimination of Water: A proton is transferred from the sulfur to the hydroxyl group of the hemithioacetal. Subsequent protonation of this hydroxyl group by the acid catalyst forms a good leaving group (water). The elimination of a water molecule leads to the formation of a resonance-stabilized thiocarbonyl cation.
Intramolecular Cyclization: The second thiol group within the same molecule then attacks the thiocarbonyl cation in an intramolecular fashion.
Deprotonation: Finally, deprotonation of the resulting intermediate regenerates the acid catalyst and yields the stable cyclic dithioacetal, this compound.
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Protonation of the carbonyl oxygen of vanillin. | Protonated vanillin |
| 2 | Nucleophilic attack by one sulfur atom of 1,2-ethanedithiol. | Hemithioacetal |
| 3 | Proton transfer and elimination of a water molecule. | Thiocarbonyl cation |
| 4 | Intramolecular nucleophilic attack by the second sulfur atom. | Protonated dithiolane ring |
| 5 | Deprotonation to yield the final product. | This compound |
Elucidation of Degradation Pathways and Stability Mechanisms of this compound
The stability of this compound is influenced by both the dithioacetal and the phenolic moieties. Dithioacetals are generally stable under neutral and basic conditions, making them effective protecting groups for carbonyl compounds. wikipedia.org However, they can be cleaved under specific acidic or oxidative conditions to regenerate the parent aldehyde.
Hydrolytic Degradation: The primary degradation pathway for the dithiolane ring is hydrolysis, which is the reverse of its formation. This reaction is typically much slower than the hydrolysis of its oxygen-containing counterpart, the acetal. The increased stability is attributed to the lower basicity of sulfur compared to oxygen, which makes protonation of the sulfur atoms more difficult, and the higher energy barrier for the formation of a thiocarbenium ion intermediate. The hydrolysis can be facilitated by the presence of strong acids and water.
Oxidative Degradation: The dithiolane ring can also be susceptible to oxidation. Strong oxidizing agents can oxidize the sulfur atoms to sulfoxides or sulfones, which can alter the stability and biological activity of the molecule.
Phenolic Degradation: The 2-methoxyphenol portion of the molecule is also subject to degradation. Phenolic compounds are known to be sensitive to light, heat, and oxygen. mdpi.comnih.gov Exposure to these conditions can lead to oxidation, forming colored degradation products. The presence of a hydroxyl group on the aromatic ring makes it susceptible to radical-mediated oxidation. nih.gov
| Degradation Pathway | Conditions | Resulting Products |
|---|---|---|
| Hydrolysis of Dithioacetal | Acidic conditions, presence of water | Vanillin and 1,2-ethanedithiol |
| Oxidation of Dithiolane Ring | Strong oxidizing agents | Sulfoxides and/or sulfones of the parent compound |
| Oxidation of Phenolic Moiety | Exposure to light, heat, and oxygen | Quinone-type structures and other colored byproducts |
Proposed Biological Interaction Mechanisms of this compound
While specific mechanistic studies on the biological interactions of this compound are not extensively documented, its structural features suggest potential mechanisms of action, particularly as an enzyme inhibitor. The 1,3-dithiolane (B1216140) scaffold is present in a variety of biologically active compounds. researchgate.net
A plausible biological target for this compound is the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.gov The inhibition of tyrosinase is a key strategy for the development of agents for treating hyperpigmentation. mdpi.com Phenolic compounds are a well-known class of tyrosinase inhibitors. researchgate.net
The proposed mechanism of tyrosinase inhibition by this compound could involve:
Chelation of Copper Ions: The sulfur atoms of the dithiolane ring, along with the phenolic hydroxyl and methoxy (B1213986) groups, could potentially chelate the copper ions in the active site of tyrosinase. This would inactivate the enzyme and prevent it from catalyzing the oxidation of tyrosine.
Competitive Inhibition: The molecule may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate (tyrosine) from binding. nih.gov The structural similarity of the phenolic portion to tyrosine could facilitate this interaction.
Antioxidant Activity: Phenolic compounds are known for their antioxidant properties. researchgate.net this compound could potentially scavenge reactive oxygen species (ROS) that are involved in the melanogenesis pathway, thereby indirectly inhibiting melanin production.
| Proposed Mechanism | Target | Description of Interaction |
|---|---|---|
| Copper Chelation | Tyrosinase Active Site | The sulfur and oxygen atoms of the molecule may bind to the copper ions in the enzyme's active site, leading to its inactivation. |
| Competitive Inhibition | Tyrosinase Active Site | The compound may compete with the natural substrate, tyrosine, for binding to the active site of tyrosinase. |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | The phenolic moiety can scavenge free radicals, which may play a role in the signaling pathways of melanogenesis. |
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The formation of this compound can be understood in terms of kinetic and thermodynamic control. wikipedia.org In a chemical reaction that can yield two or more different products, the product that forms the fastest is the kinetic product, while the most stable product is the thermodynamic product. jackwestin.com The reaction conditions, such as temperature and reaction time, can influence which product is favored. libretexts.org
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is likely to be under kinetic control. This means the product with the lowest activation energy for its formation will be the major product. In the context of dithioacetal formation, this could be relevant if there are competing side reactions.
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium. Under these conditions, the most thermodynamically stable product will be the major product, as there is enough energy to overcome the activation barriers for both the forward and reverse reactions. libretexts.org The formation of the five-membered dithiolane ring is generally a thermodynamically favorable process due to its stability.
| Control Type | Reaction Conditions | Favored Product | Rationale |
|---|---|---|---|
| Kinetic Control | Low temperature, short reaction time | Product with the lowest activation energy | The reaction is irreversible, and the product that forms fastest predominates. dalalinstitute.com |
| Thermodynamic Control | High temperature, long reaction time | The most stable product | The reaction reaches equilibrium, and the product with the lowest Gibbs free energy is favored. dalalinstitute.com |
Computational Chemistry and Molecular Modeling of 4 1,3 Dithiolan 2 Yl 2 Methoxyphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, optimized geometry, and reactivity descriptors of this compound. epstem.net
These calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how the molecule will interact with other chemical species, including biological targets.
Table 1: Calculated Quantum Chemical Properties of this compound (Hypothetical Data)
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -1250 Hartree |
Molecular Docking Studies with Potential Biological Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netresearchgate.net This method is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.
Potential biological targets for this compound could include enzymes and receptors implicated in various diseases, drawing from the known activities of vanillin (B372448) and dithiolane-containing compounds. researchgate.netresearchgate.net Docking simulations would involve preparing the 3D structures of both the ligand and the protein and then using a scoring function to rank the different binding poses based on their predicted binding affinity (often expressed as a negative Gibbs free energy, ΔG). The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com
Table 2: Hypothetical Molecular Docking Results of this compound with Various Protein Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Gln206, Cys172 |
| Acetylcholinesterase (AChE) | -9.1 | Trp84, Tyr334, Phe330 |
Molecular Dynamics Simulations for Conformational Ensemble and Binding Affinity of this compound
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of the ligand-protein complex over time. nih.govnih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape of the this compound molecule and its complex with a biological target.
These simulations can be used to assess the stability of the docked pose, calculate the binding free energy with higher accuracy using methods like MM/PBSA or MM/GBSA, and identify the key residues that contribute most to the binding affinity. The flexibility of both the ligand and the protein is taken into account, providing a more realistic representation of the biological system.
Table 3: Hypothetical Binding Free Energy Decomposition from MD Simulations
| Interaction Type | Energy Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 30.5 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy | -40.6 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com For this compound and its derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for instance.
This involves calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. A robust QSAR model can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Table 4: Example of a Simple 2D-QSAR Equation (Hypothetical)
| Biological Activity | QSAR Equation | Statistical Parameters |
| pIC50 | 0.5 * LogP - 0.2 * MW + 1.5 * H-bond Donors + 3.2 | R² = 0.85, Q² = 0.75 |
In Silico Prediction of Biological Interactions and Selectivity
In silico methods can also be employed to predict the broader biological interaction profile and selectivity of this compound. nih.govresearchgate.net This can be achieved through various approaches, including similarity-based methods, where the chemical structure of the compound is compared to databases of known bioactive molecules.
Furthermore, inverse docking or target fishing approaches can be utilized, where the compound is docked against a large panel of protein structures to identify potential off-target interactions. These predictions are valuable for understanding the potential polypharmacology of the compound and for anticipating potential side effects early in the drug discovery process.
Table 5: Predicted Biological Activities from In Silico Screening (Hypothetical)
| Predicted Activity | Confidence Score | Potential Target Class |
| Anti-inflammatory | 0.78 | Oxidoreductases |
| Neuroprotective | 0.65 | Monoamine Oxidases |
| Antimicrobial | 0.59 | Bacterial Enzymes |
Potential Applications of 4 1,3 Dithiolan 2 Yl 2 Methoxyphenol in Research and Industry
Role in Medicinal Chemistry and Drug Discovery Platforms
The structural motifs present in 4-(1,3-dithiolan-2-yl)-2-methoxyphenol make it a valuable scaffold in the realm of medicinal chemistry and drug discovery. The methoxyphenol moiety is a common feature in many biologically active natural products. nih.govnih.goveurekaselect.com Research has demonstrated that 4-substituted-2-methoxyphenols can serve as key starting materials for the synthesis of bioactive hydroxylated biphenyls, which have shown potential as antitumoral agents. nih.govnih.goveurekaselect.com Specifically, certain curcumin-biphenyl derivatives synthesized from these precursors have exhibited significant growth inhibitory activities against malignant melanoma cell lines, with IC50 values in the low micromolar range. nih.govnih.goveurekaselect.com
Furthermore, the 1,3-dithiolane (B1216140) ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a variety of therapeutic agents. mdpi.com This includes compounds developed as melanogenesis inhibitors, M2 receptor antagonists, and cannabinoid CB1 receptor ligands. mdpi.com A notable study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives, which share a structural similarity with the subject compound, identified them as potent tyrosinase inhibitors. dovepress.com This suggests that this compound could be a precursor for the development of novel skin-whitening agents or treatments for hyperpigmentation disorders. dovepress.commdpi.comnorthumbria.ac.uknih.gov The dithiolane moiety in these compounds plays a crucial role in their interaction with the enzyme's active site. dovepress.com
Interactive Data Table: Bioactive Compounds Derived from Related Scaffolds
| Compound Class | Precursor Scaffold | Biological Activity | Target | Reference |
|---|---|---|---|---|
| Hydroxylated Biphenyls | 4-Substituted-2-methoxyphenols | Antitumoral | Malignant Melanoma Cells | nih.govnih.goveurekaselect.com |
| (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives | 1,3-Dithiolane | Tyrosinase Inhibition | Mushroom Tyrosinase | dovepress.com |
Potential as a Building Block in Organic Synthesis and Materials Science
In the field of organic synthesis, this compound serves as a versatile intermediate. The 1,3-dithiolane group is a well-established protecting group for aldehydes, allowing for selective reactions at other parts of the molecule. This dithioacetal functionality is crucial in multi-step syntheses of complex organic molecules, including natural products and pharmaceuticals. tandfonline.com The dithiolane can be deprotected under specific conditions to reveal the aldehyde, which can then undergo a wide range of chemical transformations.
The phenolic and methoxy (B1213986) groups on the aromatic ring also offer multiple sites for further functionalization, such as etherification, esterification, or electrophilic aromatic substitution, further expanding its utility as a synthetic building block.
In materials science, the dithiolane moiety presents intriguing possibilities. 1,2-dithiolanes, which are structurally related to the 1,3-dithiolane in the subject compound, have been explored in polymer science for the creation of "circular" plastics that are recyclable and for the development of adaptable networks with self-healing properties. researchgate.net The reversible ring-opening of the dithiolane ring to form dynamic disulfide bonds is the basis for these properties. researchgate.net This suggests that polymers incorporating the this compound unit could potentially exhibit dynamic and responsive behaviors.
Furthermore, phenolic compounds are known precursors for the synthesis of polyphenolic nanocoatings and polymers. semanticscholar.orgnih.gov The ability of phenols to undergo oxidative polymerization can be exploited to create thin films and materials with adhesive and other functional properties. The presence of the dithiolane group could introduce additional functionality and cross-linking possibilities in such materials. For instance, the synthesis of poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) highlights the use of dimethoxy-substituted aromatic compounds in creating conductive polymers. mdpi.com
Application in Agrochemicals or Crop Protection Research
The chemical structure of this compound suggests potential applications in the agrochemical sector. A key area of interest is its potential use in the development of herbicide safeners. Herbicide safeners are compounds that protect crop plants from herbicide injury without compromising weed control efficacy. jircas.go.jpresearchgate.netnih.gov A United States patent has described the use of dithiane and dithiolane derivatives as effective antidotes to protect cultivated crops from injury by thiolcarbamate-type herbicides. google.com These safeners are thought to act by enhancing the metabolic detoxification of the herbicide in the crop plant. jircas.go.jpnih.gov Given that this compound contains a dithiolane moiety, it could be investigated as a safener itself or as a precursor for more potent safener molecules.
Additionally, the 2-methoxyphenol component of the molecule has been studied for its phytotoxic activity. nih.gov Research on 2-methoxyphenol has shown that it can inhibit the germination and seedling growth of certain plant species, suggesting its potential as a bioherbicide. nih.gov Therefore, this compound could be explored for dual-action agrochemical applications, potentially combining herbicidal activity with a safening mechanism depending on the target species and formulation.
Interactive Data Table: Potential Agrochemical Roles
| Application | Relevant Moiety | Mode of Action | Reference |
|---|---|---|---|
| Herbicide Safener | 1,3-Dithiolane | Enhances herbicide metabolism in crops | jircas.go.jpresearchgate.netnih.govgoogle.com |
Utility as a Probe Molecule in Biochemical or Biophysical Studies
While direct evidence for the use of this compound as a probe molecule is limited, its chemical structure provides a basis for such applications. The compound is commercially available for proteomics research, indicating its potential utility in this field. scbt.com Phenolic compounds are often used as scaffolds for the development of fluorescent probes for detecting various biological molecules and processes. mdpi.comresearchgate.netnih.gov The phenolic hydroxyl group can be modified to attach a fluorophore, and the dithiolane moiety could potentially act as a recognition site or a trigger for a change in fluorescence upon interaction with a specific analyte.
For instance, fluorescent probes for detecting reactive species like nitroxyl often incorporate a thiol-based trigger that undergoes a chemical reaction to release a fluorophore. google.com The dithiolane ring in this compound could potentially be engineered to react with specific analytes, leading to a measurable signal. The development of fluorescent ligands for G protein-coupled receptors based on phenolic structures further illustrates the potential of this class of compounds in creating tools for biochemical and biophysical studies. nih.gov
Emerging Applications in Novel Technologies
An exciting and emerging application for dithiolane-containing compounds is in the development of dynamic and multi-responsive hydrogels for biomedical applications. nih.gov Recent research has demonstrated that 1,2-dithiolanes can be used as dynamic covalent photocrosslinkers to form hydrogels. nih.gov These hydrogels exhibit viscoelastic properties and can respond to multiple stimuli, including light, which allows for photoinduced stress relaxation, stiffening, softening, and functionalization of the network. nih.gov Such materials are being explored for 2D and 3D cell culture and tissue engineering applications. The incorporation of this compound into such hydrogel systems could provide additional functionalities due to the phenolic group, such as antioxidant properties or the ability to conjugate other biomolecules.
The field of flavonol technology also points to innovative applications for phenolic compounds in creating nanoformulations for improved drug delivery and therapeutic potential. mdpi.com The unique combination of a dithiolane and a methoxyphenol in a single molecule could be leveraged in the design of novel materials with tailored properties for a range of advanced technologies.
Conclusion
Summary of Key Academic Contributions and Findings on 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol
Academic research directly focused on this compound is not extensively documented in dedicated studies. However, its chemical structure as the ethylene dithioacetal of vanillin (B372448) places it at the intersection of several important areas of chemical research. The primary academic contributions related to this compound are therefore understood through its role as a synthetic intermediate and by analogy to closely related molecules.
The formation of the 1,3-dithiolane (B1216140) group from an aldehyde is a classic and widely taught method in organic synthesis for the protection of the carbonyl group. In this context, this compound is a prime example of the protection of the aldehyde functionality in vanillin (4-hydroxy-3-methoxybenzaldehyde). This protection strategy is crucial for synthetic chemists who wish to perform reactions on other parts of the vanillin molecule, such as the hydroxyl group, without interference from the highly reactive aldehyde. The dithioacetal is stable under a variety of reaction conditions but can be selectively removed to regenerate the aldehyde, a versatility that is a cornerstone of modern organic synthesis.
While direct biological studies on this compound are limited, research on analogous compounds provides significant insights. A notable study on vanillin derivatives incorporating a bis(2-hydroxyethyl)dithioacetal moiety has demonstrated significant antiviral activity against plant viruses, specifically Potato Virus Y (PVY) and Cucumber Mosaic Virus (CMV) researchgate.netnih.gov. This suggests that the dithioacetal functionalized vanillin scaffold could be a key pharmacophore for the development of novel antiviral agents. The findings from this research indicate that derivatives of this compound could be promising candidates for agrochemical research.
Furthermore, the 1,3-dithiolane ring itself is considered a "privileged scaffold" in medicinal chemistry. This means that this particular chemical structure is recurrently found in a variety of biologically active compounds, acting on different biological targets. The versatility of the 1,3-dithiolane scaffold has been demonstrated in the development of M2 receptor antagonists, melanogenesis inhibitors, and cannabinoid CB1 receptor ligands. Therefore, this compound can be viewed as a valuable starting material or a building block for the synthesis of more complex molecules with potential therapeutic applications.
Broader Implications for Organic Chemistry, Medicinal Chemistry, and Related Fields
The study and application of this compound and its derivatives have several broader implications for various scientific disciplines.
In Organic Chemistry: This compound serves as a practical illustration of the concept of protecting groups, a fundamental strategy in multi-step organic synthesis. The chemoselective protection of vanillin's aldehyde as a dithioacetal allows for a wide range of subsequent chemical transformations. The chemistry of dithioacetals, including their formation and cleavage, is a staple in the organic chemist's toolbox, and this compound is a textbook example.
In Medicinal Chemistry: The structural backbone of this compound, which combines the biologically relevant 2-methoxyphenol (guaiacol) moiety with a versatile 1,3-dithiolane ring, presents numerous opportunities for drug discovery. Phenolic compounds are well-known for their antioxidant properties and other health benefits. The dithiolane group can be used to modulate the electronic and steric properties of the parent molecule, potentially leading to enhanced biological activity or improved pharmacokinetic profiles. The demonstrated antiviral activity of related vanillin dithioacetal derivatives opens up a promising avenue for the development of new therapeutic agents.
In Agrochemical Science: The discovery of potent antiviral activity in vanillin dithioacetal derivatives against plant viruses has significant implications for agriculture. The development of new, effective, and potentially safer antiviral agents to protect crops is a critical area of research. This compound could serve as a lead compound for the synthesis of a new class of agrochemicals aimed at combating plant diseases.
In Flavor and Fragrance Industry: Vanillin is a globally important flavor and fragrance compound. While the dithioacetal group in this compound alters the characteristic vanilla aroma, this modification can be a starting point for creating novel scent and flavor profiles. A patent for odorous acetals of ethyl vanillin suggests that such modifications are of commercial interest. The controlled release of vanillin from a protected form could also be a potential application in food science and consumer products.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between a dithiolane precursor (e.g., 1,3-dithiolane derivatives) and a substituted methoxyphenol. For example, thiol-ene "click" chemistry or nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) can introduce the dithiolane moiety. Optimization should focus on controlling sulfur reactivity, which may require inert atmospheres (N₂/Ar) and catalysts like BF₃·Et₂O to enhance regioselectivity . Purity can be monitored via TLC (silica gel, hexane/EtOAc 3:1) and confirmed by HPLC (C18 column, MeOH/H₂O gradient).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify methoxy (-OCH₃, δ ~3.8 ppm) and dithiolane protons (δ ~4.2–5.0 ppm). Sulfur’s electronegativity may deshield adjacent protons, causing splitting patterns .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (m/z 228.32 for [M]⁺).
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 298 K) resolves bond angles and confirms dithiolane ring geometry. Data-to-parameter ratios >15 ensure structural accuracy .
Q. What strategies are effective for purifying this compound from reaction mixtures?
- Methodological Answer : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate polar byproducts. For high-purity crystals, recrystallize in ethanol/water (4:1) at 4°C. Monitor for sulfur oxidation byproducts (e.g., disulfides) via FT-IR (absence of S-O stretches ~1050 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?
- Methodological Answer : Anomalous NMR signals may arise from dynamic effects (e.g., dithiolane ring puckering) or paramagnetic impurities. Strategies:
- Variable Temperature NMR : Assess signal coalescence at elevated temperatures (e.g., 25–80°C) to identify conformational exchange.
- DFT Calculations : Compare experimental chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguities in proton-carbon connectivity, particularly for sulfur-adjacent carbons .
Q. What computational approaches elucidate the electronic effects of the dithiolane ring on the methoxyphenol moiety?
- Methodological Answer : Perform density functional theory (DFT) studies:
- Electrostatic Potential Maps : Visualize electron density distribution to identify nucleophilic/electrophilic sites.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation between dithiolane sulfur lone pairs and methoxyphenol’s aromatic π-system.
- TD-DFT : Predict UV-Vis absorption spectra (λmax ~270–300 nm) and compare with experimental data to validate models .
Q. How does the compound’s stability vary under different experimental conditions, and how can degradation be mitigated?
- Methodological Answer : The dithiolane ring is prone to oxidation and hydrolysis. Stability studies:
- Accelerated Degradation : Expose to UV light, H₂O₂, or acidic/basic buffers (pH 2–12) at 40°C. Monitor via LC-MS for disulfide or sulfonic acid byproducts.
- Stabilization : Store under inert gas at -20°C in amber vials. Add antioxidants (e.g., BHT) to solutions and avoid transition metal catalysts .
Q. What analytical challenges arise when studying this compound in biological matrices, and how can they be addressed?
- Methodological Answer : In cell-based assays, sulfur reactivity may interfere with thiol-containing biomolecules. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
